4-((2S)Pyrrolidin-2-YL)indole
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Overview
Description
4-((2S)Pyrrolidin-2-YL)indole is a compound that features a pyrrolidine ring attached to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2S)Pyrrolidin-2-YL)indole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed via reductive amination.
Attachment to the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The pyrrolidine ring is then attached to the indole ring through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would typically include:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Steps: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((2S)Pyrrolidin-2-YL)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the saturation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated compounds.
Substitution: Formation of N-alkylated indole derivatives.
Scientific Research Applications
4-((2S)Pyrrolidin-2-YL)indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2S)Pyrrolidin-2-YL)indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Indole: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine and benzene ring.
Uniqueness
4-((2S)Pyrrolidin-2-YL)indole is unique due to the combination of the pyrrolidine and indole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-pyrrolidin-2-yl-1H-indole |
InChI |
InChI=1S/C12H14N2/c1-3-9(12-5-2-7-13-12)10-6-8-14-11(10)4-1/h1,3-4,6,8,12-14H,2,5,7H2 |
InChI Key |
GURUZCANVNBVDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
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